molecular formula C23H25N3 B1582618 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone CAS No. 68189-23-1

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Cat. No.: B1582618
CAS No.: 68189-23-1
M. Wt: 343.5 g/mol
InChI Key: YGBCLRRWZQSURU-CLCOLTQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone is a useful research compound. Its molecular formula is C23H25N3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldehyde Dehydrogenase Inhibition

4-(Diethylamino)benzaldehyde (DEAB) has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH) in vitro, with significant implications for overcoming drug resistance in leukemia cells. This property was confirmed in vivo in mice, where DEAB effectively increased blood acetaldehyde concentration and decreased plasma acetate concentration in ethanol-treated mice. This effect was similar to that produced by disulfiram, a medication used to treat chronic alcoholism by producing an acute sensitivity to ethanol (Mahmoud et al., 1993).

Chemical Reactions and Structure

DEAB exhibits unique chemical behaviors in reactions with certain compounds. For instance, it undergoes specific alkylation reactions at the N or O atom, depending on the reagent used, leading to the formation of iminium salts. These salts are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates. This reactivity has been demonstrated through crystal structures determined for several of these compounds (Froschauer et al., 2013).

Corrosion Inhibition

A derivative of DEAB, 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT), has been studied for its corrosion inhibition properties. It was found to be effective in inhibiting corrosion of aged 18 Ni 250 grade maraging steel in phosphoric acid solution. The efficiency of DEABT as a corrosion inhibitor increased with its concentration and decreased with rising temperature. The adsorption of DEABT on steel surfaces follows the Langmuir adsorption isotherm model, and it exhibits mixed-type inhibition behavior (Poornima et al., 2011).

Electrophotography and Carrier Transport Materials

DEAB and its derivatives have been investigated for their potential as carrier transport materials in electrophotography. These materials are significant for their influence on charge transport properties in various polymer matrices. Studies have shown that DEAB-doped polymers display varying hole mobilities based on the composition of the polymer, temperature, and electric field, making them suitable for specific electrophotographic applications (Hirao et al., 1993).

Photorefractive Materials

DEAB is also used in the development of photorefractive materials. For example, its inclusion in certain liquid crystal polymers has been shown to enhance photorefractive effects, as evidenced by improved diffraction efficiency under applied electric fields. This property makes DEAB-doped materials promising for applications in photorefractive devices (Sasaki et al., 1997).

Safety and Hazards

The safety data sheet for “4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone” provides some information on its hazards. It may cause skin and eye irritation, and respiratory tract irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone involves the condensation of diethylamine with benzaldehyde to form N,N-diethylbenzaldimine, which is then reacted with diphenylhydrazine to yield the final product.", "Starting Materials": [ "Benzaldehyde", "Diethylamine", "Diphenylhydrazine", "Ethanol", "Sodium hydroxide" ], "Reaction": [ "Benzaldehyde is dissolved in ethanol and diethylamine is added dropwise with stirring.", "The mixture is heated under reflux for several hours until a yellow precipitate forms.", "The precipitate is filtered and washed with ethanol to yield N,N-diethylbenzaldimine.", "Diphenylhydrazine is added to a solution of N,N-diethylbenzaldimine in ethanol.", "Sodium hydroxide is added to the mixture to catalyze the reaction.", "The mixture is heated under reflux for several hours until a yellow precipitate forms.", "The precipitate is filtered and washed with ethanol to yield 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone." ] }

CAS No.

68189-23-1

Molecular Formula

C23H25N3

Molecular Weight

343.5 g/mol

IUPAC Name

4-[(Z)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline

InChI

InChI=1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19-

InChI Key

YGBCLRRWZQSURU-CLCOLTQESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\N(C2=CC=CC=C2)C3=CC=CC=C3

SMILES

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C3=CC=CC=C3

melting_point

94.5 °C

68189-23-1

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
Reactant of Route 3
Reactant of Route 3
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
Reactant of Route 4
Reactant of Route 4
4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.